molecular formula C20H24N2O2 B2829182 2-(cyclopentyloxy)-N-ethyl-N-(o-tolyl)isonicotinamide CAS No. 2034271-83-3

2-(cyclopentyloxy)-N-ethyl-N-(o-tolyl)isonicotinamide

Cat. No.: B2829182
CAS No.: 2034271-83-3
M. Wt: 324.424
InChI Key: AFCFHFBFRPWHAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isonicotinamide group, the introduction of the ethyl group, and the attachment of the cyclopentyl and o-tolyl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its constituent groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure.


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. For example, the isonicotinamide group might be involved in hydrogen bonding, while the o-tolyl group might participate in aromatic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. Techniques such as infrared spectroscopy could be used to analyze these properties.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Recent research has illustrated the compound's relevance in the synthesis of complex molecular structures. A study highlighted the cyclization of isonicotinamides, including derivatives similar to 2-(cyclopentyloxy)-N-ethyl-N-(o-tolyl)isonicotinamide, induced by electrophiles to yield spirocyclic and doubly spirocyclic compounds where both nucleophilic and electrophilic heterocycles undergo dearomatisation, showcasing the compound's potential in creating novel molecular architectures (H. Brice & J. Clayden, 2009).

Supramolecular Chemistry and Co-crystal Formation

The compound's application extends to supramolecular chemistry, where it serves as a reagent in co-crystallization processes. For instance, isonicotinamide, a related compound, has been utilized to co-crystallize with cyclic carboxylic acids to produce co-crystal structures with unique properties, such as high Z′ values and phase transitions, indicative of the diverse supramolecular structures achievable with compounds in this chemical class (A. Lemmerer & M. Fernandes, 2012).

Material Science and Electronics

Moreover, derivatives of isonicotinamide have shown promise in material science, particularly in the development of organic solar cells. A specific study synthesized carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, illustrating the compound's potential in biomedical imaging and diagnosis, which could be extrapolated to similar uses for this compound in exploring its electronic and photovoltaic properties (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with biological receptors or enzymes. If it’s a catalyst or a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies on its synthesis, structure, reactivity, and potential applications. This could involve more detailed characterization, testing in different reactions or biological systems, and exploration of potential uses .

Properties

IUPAC Name

2-cyclopentyloxy-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-22(18-11-7-4-8-15(18)2)20(23)16-12-13-21-19(14-16)24-17-9-5-6-10-17/h4,7-8,11-14,17H,3,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCFHFBFRPWHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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